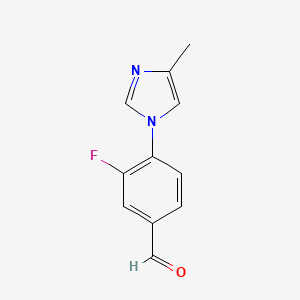

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(4-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-5-14(7-13-8)11-3-2-9(6-15)4-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMQXOURKMPGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743635 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937400-07-2 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937400-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive and in-depth examination of the , a pivotal intermediate in contemporary medicinal chemistry. Esteemed for its role as a key building block in the synthesis of targeted therapeutics, most notably the tyrosine kinase inhibitor Nilotinib, a robust and scalable synthetic route to this compound is of paramount importance for researchers and drug development professionals.[1] This document moves beyond a mere recitation of procedural steps, delving into the underlying chemical principles, strategic considerations for reaction design, and practical, field-tested insights to ensure reproducible and high-purity outcomes. We will explore the primary synthetic strategy via Nucleophilic Aromatic Substitution (SNAr), detailing the reaction mechanism, providing a validated step-by-step protocol, and offering guidance on characterization and troubleshooting.

Strategic Imperatives: Retrosynthetic Analysis and Pathway Selection

The molecular architecture of this compound lends itself to a logical retrosynthetic disconnection at the C-N bond linking the benzaldehyde and imidazole moieties. This primary disconnection reveals two strategically viable synthetic pathways.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This approach leverages the inherent electrophilicity of an activated aryl fluoride. The reaction involves the direct displacement of a fluoride ion from a precursor like 3,4-difluorobenzaldehyde by the nucleophilic nitrogen of 4-methylimidazole. The aromatic ring is sufficiently "activated" for this substitution by the electron-withdrawing effects of the remaining fluorine atom (at C3) and, critically, the potent aldehyde group (at C1).[2] This pathway is often favored due to its operational simplicity, avoidance of metal catalysts, and generally high yields.

-

Strategy B: Ullmann Condensation : This classical organometallic reaction involves the copper-catalyzed coupling of an aryl halide (e.g., 3-fluoro-4-iodobenzaldehyde) with 4-methylimidazole.[3][4][5] While effective, Ullmann-type reactions traditionally require higher temperatures, stoichiometric copper, and can sometimes present challenges in catalyst removal from the final product.[3]

Rationale for Pathway Selection: For the synthesis of this specific target, the SNAr pathway represents the more efficient and industrially scalable choice. The electronic properties of 3,4-difluorobenzaldehyde provide a suitably reactive substrate, obviating the need for metal catalysis and simplifying the purification process. This guide will therefore focus exclusively on the SNAr methodology.

The SNAr Mechanism: An Addition-Elimination Pathway

The cornerstone of this synthesis is the SNAr reaction, which proceeds via a well-established two-step, addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack and Meisenheimer Complex Formation : The reaction is initiated by the attack of the deprotonated 4-methylimidazole (the imidazolide anion) on the electron-deficient carbon atom (C4) of the 3,4-difluorobenzaldehyde ring. This addition step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this complex is crucial and is enhanced by the electron-withdrawing aldehyde and fluorine substituents.

-

Elimination and Aromaticity Restoration : The unstable Meisenheimer complex rapidly rearomatizes by expelling the most suitable leaving group, which in this case is the fluoride ion at the C4 position. This elimination step is typically the rate-determining step and restores the stable aromatic system, yielding the final product.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Validated Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reaction Scheme:

Caption: Overall synthetic reaction scheme.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. | Quantity (Example) | Molar Eq. |

| 4-Methylimidazole | 822-36-6 | 82.10 | 10.0 g | 1.2 |

| 3,4-Difluorobenzaldehyde | 34036-07-2 | 142.10 | 14.4 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 g | 1.5 |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | - |

Step-by-Step Methodology

-

Reactor Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-methylimidazole (10.0 g), anhydrous potassium carbonate (20.0 g), and dimethylformamide (150 mL).

-

Scientist's Insight: The use of anhydrous K₂CO₃ is crucial; moisture can lead to unwanted side reactions. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to solvate both the organic reagents and the inorganic base.

-

-

Initial Stirring : Begin stirring the suspension at room temperature for 15-20 minutes to ensure good dispersion of the reagents.

-

Substrate Addition : Add 3,4-difluorobenzaldehyde (14.4 g) to the flask. The addition can be done in one portion at this scale.

-

Reaction Heating : Heat the reaction mixture to 85-95 °C using an oil bath. Maintain this temperature and continue vigorous stirring.

-

Trustworthiness Check: The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The disappearance of the 3,4-difluorobenzaldehyde spot indicates reaction completion. The reaction is typically complete within 5-8 hours. A similar protocol using sodium hydride as the base at 90°C has also been reported to be effective.[7]

-

-

Work-up and Isolation : Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring. A precipitate will form.

-

Causality: Pouring the DMF solution into water causes the organic product, which is insoluble in water, to precipitate out, while the inorganic salts (K₂CO₃, KF) remain dissolved in the aqueous phase.

-

-

Product Filtration : Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts. Finally, wash with a small amount of cold ethanol to aid in drying.

-

Drying : Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. This typically yields a light tan or off-white solid.

Purification

The crude product can be purified by recrystallization to achieve high purity (>98%).

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Reference |

| Appearance | Solid (White to light tan powder) | [8] |

| Molecular Formula | C₁₁H₉FN₂O | [8][9][10] |

| Molecular Weight | 204.20 g/mol | [8][10] |

| CAS Number | 937400-07-2 | [8][9] |

| Purity (Post-Recrystallization) | >98% | [8] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [8] |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): ~9.9 (s, 1H, CHO), ~8.2-7.5 (m, 5H, Ar-H & Im-H), ~2.2 (s, 3H, CH₃) | Analogous to[11][12] |

| ¹³C NMR (101 MHz, DMSO-d₆) | Predicted δ (ppm): ~191 (CHO), ~160-115 (Ar-C, Im-C), ~13 (CH₃) | Analogous to[11][12] |

Visualized Experimental Workflow

Caption: Step-by-step experimental synthesis workflow.

Safety Information

It is imperative to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All operations should be conducted in a well-ventilated fume hood.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Pictogram : GHS07 (Exclamation mark).[8]

Conclusion

The via Nucleophilic Aromatic Substitution of 3,4-difluorobenzaldehyde with 4-methylimidazole is a robust, efficient, and scalable method. This guide provides a detailed, scientifically-grounded protocol that emphasizes the causal relationships behind each procedural step. By adhering to this methodology, researchers and drug development professionals can reliably produce this high-value intermediate, facilitating advancements in medicinal chemistry and the development of next-generation therapeutics.

References

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- Al-Blewi, F. F., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(9), 2744.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (1989). US4803281A - Preparation of 4-methylimidazole.

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

- Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

- National Institutes of Health. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Acta Crystallographica Section E, 74(Pt 11), 1667–1672.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

PubMed. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-iodobenzaldehyde. Retrieved from [Link]

-

MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

National Institutes of Health. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

National Institutes of Health. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

Sources

- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. synarchive.com [synarchive.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 937400-07-2 [sigmaaldrich.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. Buy 3-fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde [smolecule.com]

- 11. rsc.org [rsc.org]

- 12. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Key Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Its unique structural combination—a reactive aldehyde, a metabolically robust fluorine atom, and the versatile 4-methylimidazole moiety—positions it as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the material. This compound is registered under the following identifiers:

| Property | Value | Citation(s) |

| CAS Number | 937400-07-2 | [1][2] |

| Molecular Formula | C₁₁H₉FN₂O | [1][2][3] |

| Molecular Weight | 204.20 g/mol | [2][3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95-98% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The Scientific Rationale: Strategic Importance in Synthesis

The value of this compound lies in the strategic combination of its functional groups, each contributing to its utility as a pharmaceutical intermediate.

-

The Aldehyde Group : This is a versatile chemical handle. It readily participates in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations (e.g., Claisen-Schmidt), allowing for the straightforward extension of the molecular scaffold.[4]

-

The Fluoro Substituent : The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. It can block metabolic oxidation at that position and often increases the compound's binding affinity to target proteins.

-

The 4-Methyl-1H-imidazol-1-yl Moiety : Imidazole rings are prevalent in biologically active molecules and are known to participate in hydrogen bonding and other key interactions within enzyme active sites. This moiety is a critical component of numerous kinase inhibitors, including the FDA-approved drug Nilotinib, which targets the Bcr-Abl kinase in chronic myelogenous leukemia (CML). The core 3-(4-methyl-1H-imidazol-1-yl) structure is a well-established pharmacophore for this class of drugs.

The logical flow from this key intermediate to a more complex, biologically active molecule is a cornerstone of modern drug discovery.

Synthesis Protocol: A Validated Approach

While specific patents for the direct synthesis of this exact molecule are not prevalent in public literature, its synthesis can be reliably achieved via a well-established mechanism: Nucleophilic Aromatic Substitution (SNAr). The proposed pathway leverages the activation of the aromatic ring by the electron-withdrawing aldehyde group and the fluorine atom's ability to act as a leaving group.

The most logical precursors are 3,4-difluorobenzaldehyde and 4-methylimidazole .

Step-by-Step Experimental Protocol:

This protocol is adapted from analogous, published procedures for the synthesis of similar N-aryl imidazoles.

-

Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylimidazole (1.0 eq) and a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Deprotonation : Cool the mixture to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Causality: The strong base is required to deprotonate the imidazole nitrogen, forming the highly nucleophilic imidazolide anion, which is necessary to attack the electron-deficient aromatic ring.

-

Nucleophilic Attack : After stirring for 30 minutes at 0°C, add a solution of 3,4-difluorobenzaldehyde (1.05 eq) in DMF dropwise, keeping the temperature below 10°C. Causality: The reaction proceeds via an addition-elimination mechanism. The imidazolide anion attacks the carbon bearing a fluorine atom (C4), which is para to the strongly electron-withdrawing aldehyde group, forming a resonance-stabilized Meisenheimer complex. The fluorine at the 4-position is more activated towards substitution than the fluorine at the 3-position.

-

Reaction Completion : Allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. A precipitate should form. Collect the solid product by vacuum filtration.

-

Purification : Wash the crude solid with water and then with a cold, non-polar solvent like diethyl ether to remove non-polar impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization Profile

Proper characterization is essential for verifying the structure and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following analytical profile is expected:

-

¹H NMR :

-

An aldehyde proton singlet (~9.9-10.1 ppm).

-

Aromatic protons on the benzaldehyde ring appearing as multiplets or doublets of doublets in the range of 7.5-8.0 ppm.

-

Imidazole ring protons appearing as distinct singlets or doublets between 7.0-8.5 ppm.

-

A methyl group singlet from the imidazole ring around 2.2-2.4 ppm.

-

-

¹³C NMR :

-

A carbonyl carbon from the aldehyde group (~190-195 ppm).

-

Aromatic and imidazole carbons appearing in the 110-150 ppm range. The carbon attached to the fluorine will show a characteristic large coupling constant (JC-F).

-

A methyl carbon signal around 13-15 ppm.

-

-

Mass Spectrometry (MS) : The ESI-MS in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 205.08.

-

Infrared (IR) Spectroscopy : Key signals would include a strong carbonyl (C=O) stretch for the aldehyde at ~1700 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

-

Hazard Statements (H-phrases) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Pictogram : GHS07 (Exclamation mark).[1]

-

Precautionary Statements (P-phrases) :

-

Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]

-

Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

-

Handling : Use in a well-ventilated area or fume hood. Avoid formation of dust and aerosols.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place as recommended (2-8°C).[1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its carefully arranged functional groups provide a validated and reliable starting point for constructing complex molecules with therapeutic potential. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed, versatile building blocks will only increase, making a thorough understanding of their synthesis, properties, and handling essential for the advancement of drug discovery.

References

- Sigma-Aldrich. This compound Product Page. Accessed January 3, 2026. (URL not available as it's a dynamic product page, but the information is standard for chemical suppliers).

-

ChemUniverse. This compound. [Link]

- U.S. Patent US20200377475A1. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

PubChem. 3-Fluoro-4-methylbenzaldehyde. National Institutes of Health. [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". [Link]

-

Lerui Chemical. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde,98%. [Link]

-

European Patent Office. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. [Link]

- U.S. Patent US7342118B2. Imidazole compounds for the treatment of neurodegenerative disorders.

-

PrepChem.com. Synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including a fluorinated benzaldehyde and a substituted imidazole ring, are prevalent in a variety of pharmacologically active compounds. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the imidazole moiety can participate in key binding interactions with biological targets. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to handle and characterize this compound effectively. This document deviates from a rigid template to present a narrative that is both scientifically rigorous and practically insightful, reflecting the real-world workflow of a research scientist.

I. Chemical Identity and Core Properties

A solid understanding of the fundamental chemical identity of a compound is the bedrock of any scientific investigation. This section outlines the key identifiers and basic physical characteristics of this compound.

Molecular Structure and Identifiers

The structural formula and key identifiers of this compound are summarized in the table below. The presence of a fluorine atom at the 3-position of the benzaldehyde ring and a 4-methylimidazole group at the 4-position are critical features influencing its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉FN₂O | [1][2] |

| Molecular Weight | 204.20 g/mol | [1][2][3] |

| CAS Number | 937400-07-2 | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CC1=CN=CN1C2=C(C=C(C=C2)C=O)F | [3] |

| InChI Key | PFMQXOURKMPGNP-UHFFFAOYSA-N | [1] |

General Physical Appearance and Storage

Based on supplier information, this compound is a solid at ambient temperature.[1] For maintaining its integrity and purity, which is often cited as ≥95-98%, proper storage is crucial.[1][2][5]

The rationale for these storage conditions lies in the potential for the aldehyde functional group to undergo oxidation, especially in the presence of air and light. Refrigeration slows down potential degradation pathways, while an inert atmosphere minimizes oxidative processes.

II. Thermal and Solubility Properties: A Practical Guide

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. For a related compound, 3-Fluoro-4-hydroxybenzaldehyde, the melting point is reported as 121-124°C, which can serve as a rough estimate.[6]

This protocol outlines the standard capillary melting point determination method.

dot

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to its solid nature and likely high boiling point, distillation is not a standard method for the purification of this compound. At elevated temperatures, decomposition is a significant risk. Therefore, experimental determination of the boiling point at atmospheric pressure is not recommended.

Solubility Profile: Essential for Drug Development

The solubility of a compound in various solvents is a critical factor, particularly in drug development, as it impacts formulation, administration, and bioavailability. The "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.

This protocol provides a step-by-step guide to determining the solubility of this compound in a given solvent.

dot

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Solubility: Given its structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Its aqueous solubility is likely to be pH-dependent due to the basic nature of the imidazole ring.

III. Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. This section outlines the expected spectroscopic features of this compound and provides standard protocols for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and C-F bond.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| Aldehyde C-H Stretch | 2830-2695 | Often appears as a pair of weak to medium bands. |

| Aldehyde C=O Stretch | ~1700 | Strong absorption. Conjugation with the aromatic ring will lower the frequency. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands of varying intensity. |

| C-F Stretch | 1250-1000 | Strong absorption. |

The Attenuated Total Reflectance (ATR) method is a modern and convenient technique for obtaining the IR spectrum of a solid sample with minimal preparation.

dot

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be crucial for structural confirmation. For the related compound, 4-(1H-imidazol-1-yl)benzaldehyde, detailed NMR data is available and serves as a useful comparison.[7]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet |

| Aromatic (Benzene ring) | 7.0 - 8.0 | Multiplets |

| Imidazole | 7.0 - 8.0 | Singlets/Multiplets |

| Methyl (-CH₃) | ~2.3 | Singlet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon(s) | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Aromatic & Imidazole | 110 - 150 |

| Methyl (-CH₃) | ~15 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion [M]⁺ or [M+H]⁺: m/z ≈ 204.07 or 205.08

-

Fragmentation: Expect characteristic fragmentation patterns, such as the loss of the aldehyde group (-CHO) or cleavage of the imidazole ring.

IV. Safety and Handling

A thorough understanding of the potential hazards associated with a chemical is essential for safe laboratory practice. The following information is derived from available Safety Data Sheets (SDS).[1][8][9]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the most recent Safety Data Sheet from your supplier before handling this compound and work in a well-ventilated fume hood.

V. Conclusion

This technical guide has provided a comprehensive overview of the known and expected physical properties of this compound. While some experimental data for this specific molecule is not widely published, this guide empowers researchers by providing detailed, actionable protocols for its determination. A systematic approach to characterizing novel compounds, as outlined in this document, is fundamental to advancing research in medicinal chemistry and drug development. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists working with this and structurally related compounds.

References

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97ed16b3]

- Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)-. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02188658.htm]

- 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde oxime. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-fluoro-4-1h-imidazol-1-yl-benzaldehyde-oxime-2195843-80-7]

- 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET. Ossila. [URL: https://www.ossila.com/pages/3-fluoro-4-hydroxybenzaldehyde-sds]

- Products - 2a biotech. 2a biotech. [URL: https://www.2abio.com/prodetail/937400-07-2.html]

- Safety Data Sheet - ChemScene. ChemScene. [URL: https://www.chemscene.com/cas/937400-07-2.html]

- 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112817]

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/3/M1375]

- 3-fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde. Smolecule. [URL: https://www.smolecule.com/3-fluoro-4-(5-methyl-1h-imidazol-1-yl)benzaldehyde.html]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC447470010&productDescription=3-%281H-IMIDAZOL-1-YLMETHYL%29BENZALDEHYDE&vendorId=VN00032119&countryCode=US&language=en]

- 3-Fluoro-4-hydroxybenzaldehyde SDS, 405-05-0 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/3-Fluoro-4-hydroxybenzaldehyde-cas-405-05-0.html]

- This compound. ChemUniverse. [URL: https://www.chemuniverse.com/3-fluoro-4-4-methyl-1h-imidazol-1-yl-benzaldehyde-p-937400-07-2]

- 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methylbenzaldehyde]

- What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem. [URL: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-3-fluoro-4-methoxybenzaldehyde-191022.html]

- 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9745585.htm]

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139121/]

- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/1/M1268]

- 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2085_msds.pdf]

- BLD Pharmatech. BLD Pharmatech. [URL: https://www.bldpharm.com/products/BLD-97ED16B3.html]

- 3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE - product Search. ChemCD. [URL: http://www.chemcd.com/prosearch/en/3-FLUORO-4-(4-METHYL-1H-IMIDAZOL-1-YL)-BENZALDEHYDE.html]

- Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p2/a903274h]

- Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10065963/]

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. [URL: https://www.researchgate.net/publication/351787115_Crystallographic_and_spectroscopic_characterization_of_two_1-phenyl-1H-imidazoles_4-1H-Imidazol-1-ylbenzaldehyde_and_1-4-methoxyphenyl-1H-imidazole]

- Cas 937400-94-7,2-azidoethyl β-D-glucopyranosyl-(1,4) - LookChem. LookChem. [URL: https://www.lookchem.com/cas-937/937400-94-7.html]

Sources

- 1. This compound | 937400-07-2 [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Buy 3-fluoro-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde [smolecule.com]

- 4. Benzaldehyde, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)- | 937400-07-2 [chemicalbook.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, with the CAS Number 937400-07-2, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring a fluorinated benzaldehyde core linked to a methyl-substituted imidazole ring, necessitates a comprehensive analytical characterization to ensure its identity, purity, and to understand its electronic properties. This guide provides a detailed exploration of the expected spectral data for this molecule, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers expert-predicted spectra and interpretations based on established principles and data from analogous structures. The methodologies for acquiring such data are also detailed, providing a robust framework for researchers working with this and similar molecules.

Molecular Structure and Its Implications for Spectral Analysis

The unique arrangement of functional groups in this compound dictates its spectral characteristics. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electronic effects of the imidazole ring, creates a distinct electronic environment for each nucleus. Understanding these influences is paramount for the accurate interpretation of NMR and MS data.

Figure 1: Chemical structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the number, environment, and connectivity of protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.9 - 10.1 | s | - |

| Ar-H | 7.8 - 8.0 | m | - |

| Ar-H | 7.6 - 7.8 | m | - |

| Im-H | 7.9 - 8.1 | s | - |

| Im-H | 7.1 - 7.3 | s | - |

| CH₃ | 2.2 - 2.4 | s | - |

Interpretation and Rationale

-

Aldehyde Proton (CHO): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, resulting in a characteristic downfield chemical shift in the range of 9.9-10.1 ppm. It is expected to appear as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (Ar-H): The protons on the benzaldehyde ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho and para to the electron-withdrawing aldehyde group will be shifted downfield. The fluorine atom will introduce further splitting (H-F coupling).

-

Imidazole Protons (Im-H): The two protons on the imidazole ring will appear as singlets, as they are not coupled to each other. Their chemical shifts will be influenced by the aromatic nature of the imidazole ring and its connection to the phenyl group.

-

Methyl Protons (CH₃): The methyl group protons attached to the imidazole ring are expected to appear as a singlet in the upfield region of the spectrum, typically around 2.2-2.4 ppm.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Ar-C | 115 - 140 |

| Im-C | 118 - 140 |

| CH₃ | 12 - 15 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group is highly deshielded and will appear at the far downfield end of the spectrum, typically between 190 and 195 ppm.

-

Fluorine-Bound Carbon (C-F): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

Aromatic and Imidazole Carbons (Ar-C, Im-C): The remaining aromatic and imidazole carbons will resonate in the typical range of 115-140 ppm. The specific chemical shifts will be influenced by the substituents on the rings.

-

Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing at the upfield end of the spectrum, typically between 12 and 15 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

-

Acquisition: A standard proton-decoupled pulse sequence is used to acquire the spectrum, which simplifies the signals to singlets. A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Processing and Analysis: The FID is processed similarly to the ¹H NMR data. The chemical shifts of the resulting singlets are then assigned to the corresponding carbon atoms in the molecule.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it a powerful tool for structural elucidation.[4][5]

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -120 | m |

Interpretation and Rationale

-

Aromatic Fluorine (Ar-F): The single fluorine atom on the benzaldehyde ring is expected to resonate in the typical region for aryl fluorides. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for ¹⁹F NMR

-

Sample Preparation: Sample preparation is similar to that for ¹H NMR.

-

Instrument Setup: The spectrometer is tuned to the ¹⁹F frequency.

-

Acquisition: A standard one-pulse experiment is typically sufficient. Proton decoupling can be employed to simplify the spectrum if necessary.

-

Processing and Analysis: The data is processed in the same manner as for other NMR experiments. The chemical shift and multiplicity of the fluorine signal are analyzed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 218 | [M]⁺ (Molecular Ion) |

| 217 | [M-H]⁺ |

| 189 | [M-CHO]⁺ |

| 137 | [M-C₇H₄FO]⁺ |

| 81 | [C₄H₅N₂]⁺ |

Interpretation and Rationale

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (218 g/mol ).

-

[M-H]⁺: Loss of a hydrogen atom, likely from the aldehyde group, is a common fragmentation pathway.

-

[M-CHO]⁺: Cleavage of the aldehyde group is another expected fragmentation.

-

Other Fragments: Further fragmentation of the molecule will lead to the formation of smaller, stable ions, such as the imidazolyl cation.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Figure 2: Predicted key HMBC correlations for this compound.

An HMBC experiment would be particularly insightful, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, a correlation between the aldehyde proton and the aromatic carbons would confirm their connectivity. Similarly, correlations between the imidazole protons and the carbons of the benzaldehyde ring would verify the attachment point of the two ring systems.

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS is essential for its unambiguous identification and characterization. This guide provides a detailed predictive framework for these analytical techniques, grounded in fundamental principles and data from analogous structures. The provided experimental protocols offer a practical guide for researchers to obtain high-quality spectral data. The application of advanced 2D NMR techniques is highly recommended for complete structural elucidation. This document serves as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of this and related novel chemical entities.

References

- Supporting Information for various benzaldehyde derivatives. (Note: While not the exact compound, this provides a basis for predicting NMR shifts of substituted benzaldehydes).

-

ChemUniverse. This compound. [Link]

- Cobas, C., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

PubChem. 3-Fluoro-4-methylbenzaldehyde. [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. [Link]

-

University of Strathclyde. 19Fluorine NMR. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-Benzaldehyde | 937400-07-2 [sigmaaldrich.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde in Organic Solvents

Introduction

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural motifs, including a fluorinated benzene ring, an imidazole group, and a reactive aldehyde function, make it a valuable building block for the synthesis of novel therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination. The guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and reproducible approach to handling this important chemical entity.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a nuanced interplay of its structural features dictates its solubility profile.

Molecular Structure and Polarity

The molecule can be dissected into several key functional regions, each contributing to its overall polarity and potential for intermolecular interactions:

-

Benzaldehyde Core: The aromatic ring is largely nonpolar, favoring interactions with other aromatic or nonpolar solvents through π-π stacking. The aldehyde group, however, introduces a significant dipole moment due to the electronegative oxygen atom, making it a site for dipole-dipole interactions and a hydrogen bond acceptor.

-

Imidazole Ring: This heterocyclic component is polar and capable of acting as both a hydrogen bond donor (the N-H proton, though in this case it is substituted) and acceptor (the lone pair on the sp2 hybridized nitrogen). The presence of the imidazole ring generally increases solubility in polar solvents.

-

Fluorine Substituent: Fluorine is the most electronegative element, and its substitution on the benzene ring creates a strong dipole. The carbon-fluorine bond can participate in dipole-dipole interactions and can also act as a weak hydrogen bond acceptor. The presence of fluorine can modulate the electronic properties of the entire molecule, which can in turn affect its solubility.[1][2][3][4]

-

Methyl Group: The methyl group on the imidazole ring is nonpolar and contributes to the hydrophobic character of the molecule.

The overall polarity of this compound is a composite of these features, making it a molecule with both polar and nonpolar characteristics. This suggests it will exhibit a range of solubilities across different organic solvents.

Intermolecular Forces at Play

The dissolution of this compound in a solvent requires the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces involved are:

-

Van der Waals Forces: These are present in all molecules and will be the dominant force in nonpolar solvents.

-

Dipole-Dipole Interactions: The polar functional groups (aldehyde, imidazole, C-F bond) will lead to significant dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The ability of the imidazole and aldehyde groups to accept hydrogen bonds is a crucial factor for solubility in protic solvents like alcohols.

The balance of these forces will determine the extent to which this compound dissolves in a given solvent.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for obtaining reliable and reproducible data. The following sections outline a robust experimental workflow.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

| Category | Item |

| Chemicals | This compound (purity ≥ 98%)[5], A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, chloroform, ethyl acetate, toluene, hexane) of appropriate purity (e.g., HPLC grade), Deionized water |

| Glassware | Volumetric flasks, Scintillation vials with screw caps, Graduated cylinders, Pipettes (glass and micropipettes) |

| Equipment | Analytical balance (± 0.1 mg), Magnetic stirrer with stir bars, Vortex mixer, Temperature-controlled shaker or water bath, Centrifuge, High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer, pH meter (for aqueous solutions) |

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a detailed procedure for determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

Step 3: Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is critical not to disturb the solid at the bottom of the vial.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

Step 4: Quantitative Analysis

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6][7][8][9][10]

Step 5: Data Analysis and Reporting

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically reported in mg/mL or mol/L.

Analytical Method Development: HPLC-UV

A reverse-phase HPLC method is well-suited for the quantification of this compound.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions (starting point for method development):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: 10 µL

Predicted Solubility Profile and Discussion

While specific experimental data is not publicly available, a qualitative solubility profile can be predicted based on the molecular structure and the principles of intermolecular forces.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can act as a hydrogen bond donor to the aldehyde and imidazole nitrogens, and as a hydrogen bond acceptor. The polarity of the solvent will also favor interactions with the polar functional groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the solute. They are hydrogen bond acceptors but not donors. The lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the solute through dipole-dipole forces. They are generally good solvents for a wide range of organic compounds. |

| Ester | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent and a hydrogen bond acceptor. Its solubility profile is often intermediate between polar aprotic and nonpolar solvents. |

| Aromatic | Toluene | Low to Moderate | Toluene is largely nonpolar but can engage in π-π stacking with the benzene ring of the solute. The overall polarity mismatch with the polar functional groups of the solute will likely limit solubility. |

| Nonpolar | Hexane, Heptane | Very Low | The lack of polarity and inability to form strong intermolecular interactions with the polar functional groups of this compound will result in very poor solubility. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[5]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information before working with this compound.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

-

Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link]

-

ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzaldehyde. Retrieved from [Link]

-

Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. [Link]

- University of California, Irvine. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

NIH. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

NIH. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

-

ResearchGate. (2008, September). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link]

-

MDPI. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

NIH. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (2010, August). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 937400-07-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde: A Keystone for Drug Discovery

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde. This compound is a significant scaffold in medicinal chemistry, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems inherent in crystallographic analysis.

Introduction: The Significance of Structural Insight

This compound is a key intermediate in the synthesis of various pharmaceutically active molecules.[1][3] Its constituent parts—a fluorinated benzaldehyde and a methyl-imidazole moiety—are prevalent in modern therapeutics, contributing to enhanced metabolic stability, binding affinity, and lipophilicity.[1] A definitive crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its chemical behavior and for designing molecules with improved efficacy and pharmacokinetic profiles.[4][5]

The Crystallization Imperative: From Powder to Perfection

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. For a molecule like this compound, which is a solid at room temperature, a variety of crystallization techniques should be explored.[6]

Experimental Protocol: Crystal Growth

A systematic approach to screening for optimal crystallization conditions is crucial. The following is a representative protocol:

-

Purity is Paramount: Ensure the compound is of high purity (>98%), as impurities can inhibit nucleation and crystal growth.[7]

-

Solvent Screening:

-

Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Select a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

-

-

Common Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

For this compound, a mixture of a polar solvent like ethanol and a less polar co-solvent such as hexane could be a promising starting point for vapor diffusion experiments.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once suitable crystals are obtained (typically 0.1-0.3 mm in size), the next step is to analyze them using a single-crystal X-ray diffractometer.[8] This non-destructive technique provides detailed information about the internal lattice of the crystalline substance.[5][9]

The Workflow of Data Collection and Processing

The following diagram illustrates the key stages of single-crystal X-ray diffraction analysis:

Detailed Steps in Data Acquisition

-

Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation if data is collected at low temperatures (typically 100 K).[9]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[4][8] Modern diffractometers automate this process, collecting a complete dataset.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors like absorption. This results in a file containing a list of reflections with their corresponding intensities.

Structure Solution and Refinement: From Data to a Definitive Model

The processed diffraction data provides the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[10]

Solving the Phase Problem

For small molecules like this compound, direct methods are typically employed to solve the phase problem.[10] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

The Iterative Process of Structure Refinement

Once an initial model of the structure is obtained, it is refined to best fit the experimental data.[10][11] This is typically achieved through least-squares refinement, where the differences between the observed and calculated structure factor amplitudes are minimized.[10]

The refinement process involves adjusting:

-

Atomic coordinates (x, y, z)

-

Anisotropic displacement parameters (describing the thermal motion of the atoms)

-

Occupancies (if there is atomic disorder)

Hydrogen atoms are often placed in calculated positions and refined using a riding model.[12]

The quality of the final refined structure is assessed by several factors, including the R-factor (residual factor), the goodness-of-fit (GooF), and the residual electron density map.

Hypothetical Crystallographic Data for this compound

The following table presents hypothetical but realistic crystallographic data for the title compound, which a researcher might expect to obtain.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₉FN₂O |

| Formula Weight | 204.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521(3) |

| b (Å) | 12.145(4) |

| c (Å) | 9.332(3) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 928.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.460 |

| Absorption Coeff. (mm⁻¹) | 0.108 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| θ range for data (°) | 2.5 to 27.5 |

| Reflections collected | 8542 |

| Independent reflections | 2134 [R(int) = 0.035] |

| Data / restraints / params | 2134 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.128 |

| Largest diff. peak/hole (e.Å⁻³) | 0.25 and -0.21 |

Visualizing the Molecular Structure

The refined crystal structure provides the precise three-dimensional arrangement of the atoms. The following is a representation of the molecular structure of this compound.

Conclusion: The Power of a Definitive Structure

The determination of the single-crystal X-ray structure of this compound is a critical step in leveraging its full potential in drug discovery. The detailed structural information empowers medicinal chemists to design more effective and specific therapeutics. This guide outlines a robust and validated workflow for achieving this goal, emphasizing the importance of careful experimental design and rigorous data analysis.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.

- Single Crystal X-ray Diffraction. (n.d.). University of York.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- Refinement of crystal structures. (n.d.). Oxford Academic.

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.

- Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate.

- This compound. (n.d.). Sigma-Aldrich.

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.). Google Patents.

- The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. (2025, May 22). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. pulstec.net [pulstec.net]

- 6. This compound | 937400-07-2 [sigmaaldrich.com]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. fiveable.me [fiveable.me]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. fiveable.me [fiveable.me]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

A Strategic Guide to the Chemical Reactivity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde for Drug Development

This document serves as an in-depth technical guide on the chemical reactivity of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, a pivotal building block for researchers, scientists, and professionals in drug development. With full editorial control, this guide is structured to provide a comprehensive understanding of the molecule's synthetic utility, grounded in scientific principles and practical application.

Introduction: A Privileged Intermediate in Kinase Inhibitor Synthesis

This compound, bearing the CAS number 937400-07-2, is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry.[1][2] Its unique structural amalgamation—a reactive aldehyde, a fluorine-substituted phenyl ring, and a 4-methylimidazole moiety—renders it a valuable scaffold, particularly in the synthesis of novel kinase inhibitors and other targeted therapeutics.[3][4] The strategic placement of these functional groups provides multiple avenues for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide will explore the core reactivity of this compound, offering both mechanistic rationale and actionable synthetic protocols.

Molecular Architecture and Reactivity Profile

The chemical behavior of this compound is dictated by the electronic interplay of its constituent parts. A thorough understanding of these influences is critical for predicting its reactivity and designing successful synthetic strategies.

-